Azacitidine-15N4 is a stable isotope-labeled derivative of azacitidine, a pyrimidine nucleoside analogue with significant anti-neoplastic properties. This compound is primarily utilized in cancer research, particularly in studies involving myelodysplastic syndromes and acute myeloid leukemia. Azacitidine-15N4 differs from its parent compound by the incorporation of nitrogen-15 isotopes, which enhances its utility in various analytical applications, including metabolic studies and tracking drug interactions within biological systems.
Azacitidine-15N4 is synthesized from azacitidine, which was developed by Pharmion Corporation. It falls under the classification of synthetic organic compounds and is categorized as an antimetabolite and DNA methyltransferase inhibitor. The compound has been approved for clinical use in treating specific hematological malignancies, demonstrating its importance in oncology .
The synthesis of azacitidine-15N4 involves several key steps:
Azacitidine-15N4 has the following molecular formula:
The molecular weight is approximately 248.18 g/mol. The structure features a triazine ring bonded to a ribofuranosyl moiety, with specific stereochemistry that is critical for its biological activity. The presence of nitrogen atoms at specific positions within the structure enhances its interaction with biological macromolecules .
Azacitidine-15N4 participates in several chemical reactions typical for nucleoside analogues:
Azacitidine exerts its effects through two primary mechanisms:
Azacitidine-15N4 exhibits specific physical properties:
From a chemical perspective:
Azacitidine-15N4 is predominantly utilized in scientific research settings:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3